2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. Inhibition of AChE leads to an increase in the concentration of acetylcholine, which can help improve cognitive function .
Mode of Action
This compound acts as an inhibitor of AChE . By binding to AChE, it prevents the enzyme from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing the duration of action of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic transmission, which can help improve cognitive function in conditions like Alzheimer’s disease .
Result of Action
The inhibition of AChE by this compound results in an increased concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic transmission, which can help improve cognitive function in conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has been shown to function as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Cellular Effects
In the context of Alzheimer’s disease, the inhibition of acetylcholinesterase by this compound can enhance the duration of action of acetylcholine in the synaptic cleft and improve the dementia associated with Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the duration of action of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with benzylamine to form N-benzylphthalimide. This intermediate is then reacted with 1-(2-chloroethyl)-4-benzylpiperazine under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the benzylpiperazine moiety can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving acetylcholine.
Medicine: Potential therapeutic agent for neurodegenerative diseases like Alzheimer’s due to its acetylcholinesterase inhibitory activity.
Industry: Could be used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Galantamine: An alkaloid that also inhibits acetylcholinesterase.
Uniqueness
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its specific structural features, which confer distinct binding properties and inhibitory potency. Compared to donepezil, it may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to varied therapeutic outcomes .
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(15-24-20(26)17-8-4-5-9-18(17)21(24)27)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJCLYCGVIRFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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